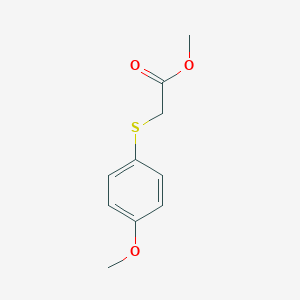

Methyl 2-((4-methoxyphenyl)thio)acetate

Description

Importance of Thioether and Ester Linkages in Modern Organic Synthesis

Thioether and ester functionalities are pivotal components in the landscape of modern organic synthesis, each possessing unique reactivity profiles that make them indispensable building blocks for a diverse array of complex molecules. Thioethers, characterized by a sulfur atom bonded to two organic substituents, are prevalent in numerous pharmaceuticals, agrochemicals, and natural products. google.comwisc.edu The sulfur atom in a thioether can exist in various oxidation states, allowing for further functionalization into sulfoxides and sulfones, which are also important pharmacophores. researchgate.net The formation of the carbon-sulfur bond in thioethers is a cornerstone of organosulfur chemistry, with numerous synthetic methodologies developed for their construction. nih.govnih.gov

Ester linkages, on the other hand, are one of the most common functional groups in organic chemistry and are central to the structure of lipids, polyesters, and many pharmaceutical agents. Thioesters, which are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom, exhibit enhanced reactivity at the carbonyl carbon. rsc.org This heightened reactivity makes them valuable intermediates in acyl transfer reactions, a fundamental process in both biological systems and synthetic chemistry. mdpi.comnih.gov The interplay between the thioether and ester functionalities within the same molecule, as seen in "Methyl 2-((4-methoxyphenyl)thio)acetate," presents a unique chemical entity with potential applications stemming from the combined properties of these two important groups.

Structural Classification and Nomenclature of Substituted Methyl Arylthioacetates

"this compound" belongs to the class of compounds known as aryl thioacetates. The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name is derived by identifying the main functional groups and the parent structures.

In this case, the molecule contains a thioether linkage (-S-) and a methyl ester group (-COOCH₃). According to IUPAC nomenclature for thioethers, if one of the groups attached to the sulfur is more complex, the thioether moiety is treated as a substituent, named by adding the prefix "thio" to the name of the simpler group. nih.govnist.gov For esters, the name is derived from the parent carboxylic acid and the alcohol from which it is formed. cardiff.ac.uk

For "this compound":

The "acetate" part of the name indicates a two-carbon chain with a carbonyl group, derived from acetic acid.

The "methyl" prefix before "acetate" specifies that it is a methyl ester.

The "(4-methoxyphenyl)thio" substituent describes a 4-methoxyphenyl (B3050149) group attached to the sulfur atom, which in turn is bonded to the second carbon of the acetate (B1210297) group. The numbering "2-" indicates the position of this substituent on the acetate chain.

Therefore, the systematic name "this compound" precisely describes its structure.

Overview of Research Trends in Organosulfur Compounds with Alkyl Ester Moieties

Research into organosulfur compounds that also feature alkyl ester moieties is a burgeoning field, driven by the quest for novel molecules with unique biological activities and applications in materials science. nih.govthegoodscentscompany.com The combination of the thioether linkage and the ester group in a single molecule offers opportunities for diverse chemical transformations and the synthesis of complex molecular architectures.

A significant trend in this area is the development of green and efficient synthetic methodologies. This includes the use of microwave-assisted synthesis and environmentally benign solvents to reduce reaction times and minimize waste. mdpi.com Another key area of research is the exploration of the biological activities of these compounds. Organosulfur compounds are known to exhibit a wide range of pharmacological properties, and the incorporation of an ester group can modulate these activities and improve pharmacokinetic profiles. chemicalbook.com

Furthermore, there is growing interest in the application of these compounds in medicinal chemistry as building blocks for the synthesis of more complex drug candidates. wisc.edu The reactivity of both the thioether and ester functionalities allows for their selective modification, providing a platform for the generation of libraries of compounds for high-throughput screening. Recent advances also focus on the electrochemical synthesis of organosulfur compounds, offering a sustainable alternative to traditional methods. researchgate.netcardiff.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBUBAFDERZGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Methoxyphenyl Thio Acetate and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to the target molecule, typically involving the formation of either the ester or the thioether bond in a discrete step.

Esterification Reactions of 2-((4-methoxyphenyl)thio)acetic Acid

One of the most fundamental methods for synthesizing Methyl 2-((4-methoxyphenyl)thio)acetate is through the esterification of its corresponding carboxylic acid, 2-((4-methoxyphenyl)thio)acetic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The classical Fischer esterification is a common approach, where a strong acid like sulfuric acid or p-toluenesulfonic acid is used to catalyze the reaction. The process is a reversible equilibrium, and to drive the reaction towards the product, it is common to use an excess of methanol or to remove the water formed during the reaction.

Modern variations of this method can enhance reaction rates and yields. For instance, microwave-assisted esterification has been shown to be highly effective, significantly reducing reaction times. uctm.edu In a study on the synthesis of methyl acetate (B1210297), microwave irradiation combined with an acid catalyst resulted in optimal conversions of over 98%. uctm.edu While this specific study focused on a simpler acetate, the principles are broadly applicable to the esterification of other carboxylic acids.

Table 1: General Conditions for Esterification of 2-((4-methoxyphenyl)thio)acetic Acid

| Parameter | Condition | Purpose |

| Reactants | 2-((4-methoxyphenyl)thio)acetic acid, Methanol | Carboxylic acid and alcohol |

| Catalyst | H₂SO₄, p-TsOH, HCl | Protonates the carbonyl oxygen, making the carbon more electrophilic |

| Solvent | Excess Methanol or a non-polar solvent like Toluene | Can serve as both reactant and solvent; a co-solvent can aid in water removal |

| Temperature | Reflux | To increase the reaction rate |

| Work-up | Neutralization, Extraction | To remove the acid catalyst and isolate the ester product |

S-Alkylation of 4-Methoxythiophenol with Methyl Haloacetates

An alternative direct approach involves the formation of the carbon-sulfur bond via nucleophilic substitution. This S-alkylation reaction uses 4-methoxythiophenol as the nucleophile and a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739), as the electrophile.

The reaction is typically carried out in the presence of a base. The base deprotonates the thiol group of 4-methoxythiophenol to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide to form the desired thioether product. A variety of bases can be employed, ranging from strong bases like sodium hydride to weaker bases like sodium carbonate or sodium acetate, depending on the reactivity of the substrate and the desired reaction conditions. mdpi.com

A similar S-alkylation was successfully used in the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, where a mercapto-quinazolinone was reacted with methyl bromoacetate in the presence of sodium acetate. mdpi.comresearchgate.net This reaction, performed in ethanol (B145695) under microwave irradiation, was completed in just 10 minutes, yielding the final product without the need for further purification. mdpi.com

Table 2: Example Conditions for S-Alkylation

| Thiol | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 2-mercapto-3-(3-methoxyphenyl) quinazolin-4(3H)-one | Methyl bromoacetate | Sodium Acetate | Ethanol | Microwave, 120 °C, 10 min | 59% | mdpi.com |

| Various Thiols | para-Methoxybenzyl methyl ether | Trialkylamine | Dichloromethane | TMSOTf, Room Temp | 58-96% | richmond.edu |

Transition Metal-Catalyzed Carbon-Sulfur Coupling Strategies

Transition metal catalysis has become a powerful tool for the formation of C-S bonds, offering high efficiency and broad functional group tolerance where traditional methods may fail. nih.gov These methods are particularly useful for constructing aryl thioethers. acsgcipr.org

Copper-Catalyzed S-Arylation for Thioether Formation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a well-established method for forming C-S bonds. acsgcipr.org In the context of synthesizing the target molecule's core structure, this would typically involve the coupling of an aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) with a sulfur nucleophile like methyl thioglycolate.

The catalytic system often employs a copper(I) source, such as copper(I) iodide (CuI), and may be enhanced by the use of a ligand. While some modern protocols proceed under ligand-free conditions, ligands like phenanthroline can improve reaction yields and mildness. researchgate.netrsc.org The reaction requires a base to generate the thiolate nucleophile. These reactions can be performed in various solvents, including polar protic solvents. rsc.org An efficient copper-catalyzed synthesis of diaryl thioethers has been developed by coupling aryl halides and thioacetate (B1230152) in water, achieving high yields.

Recent studies have also explored the use of inexpensive and readily available sulfur sources. For example, a copper-catalyzed reaction of aryl iodides with carbon disulfide in the presence of DBU enables the one-pot synthesis of diaryl thioethers. acs.org

Table 3: Overview of Copper-Catalyzed C-S Coupling Systems

| Copper Source | Ligand | Base | Solvent | Key Features |

| CuI | Phenanthroline | K₃PO₄ | DME/H₂O | Aqueous system, moderate to excellent yields. researchgate.net |

| CuI | None | K₂CO₃ | Water | Ligand-free, suitable for various aryl halides. |

| Cu₂O | None | K₂CO₃ | PEG 400 | Employs a thiourea (B124793) precursor, ligand-free. semanticscholar.org |

| CuI | None | DBU | N/A | Uses carbon disulfide as the sulfur source. acs.org |

Other Metal-Mediated C-S Bond Formations

While copper is a traditional choice, other transition metals, particularly palladium and nickel, are now widely used for C-S bond formation. nih.gov

Palladium-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig amination chemistry has been successfully extended to C-S coupling. These reactions typically couple aryl halides or triflates with thiols. The catalytic system consists of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., CyPF-tBu). researchgate.net A key advantage of palladium catalysis is its remarkable functional group tolerance and high efficiency, often allowing reactions to proceed under mild conditions. semanticscholar.org A method for preparing S-aryl thioacetates using palladium-mediated couplings of aryl bromides with potassium thioacetate has been developed, tolerating a range of electronic groups on the aryl substrate. researchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts offer a more cost-effective alternative to palladium for C-S bond formation. nih.gov Nickel complexes, such as bipyridyl nickel(II) bromide, have been shown to catalyze the arylation of disulfides with aryl iodides. nih.gov The advancement of catalytic systems based on less expensive metals like nickel and iron is a continuing goal in the field to develop more sustainable chemical processes. acsgcipr.org

The general mechanism for these metal-catalyzed reactions involves an oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the thiolate, and finally, a reductive elimination step that forms the C-S bond and regenerates the active catalyst. acsgcipr.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound requires the introduction of stereocenters. This can be achieved through several strategies, primarily by using chiral starting materials or by employing asymmetric catalysis.

One approach is to start with a chiral building block. For instance, instead of methyl haloacetate, a chiral α-halo ester derived from a chiral alcohol could be used in the S-alkylation reaction with 4-methoxythiophenol. This would result in a product with a stereocenter on the acetate portion of the molecule.

Alternatively, asymmetric catalysis can be used to create chirality during the C-S bond formation step. While the direct asymmetric synthesis of the target molecule is not widely reported, related methodologies highlight the potential of this approach. For example, chiral amino thioacetate ligands have been shown to be highly effective in the enantioselective aryl transfer to aldehydes, achieving up to 99% enantiomeric excess (ee). organic-chemistry.orgresearchgate.net This demonstrates that chiral thioether-containing molecules can create a highly organized chiral environment around a metal center to induce high stereoselectivity. organic-chemistry.org The development of a transition metal catalyst system with a suitable chiral ligand could, in principle, allow for the enantioselective coupling of an aryl halide with a sulfur nucleophile to produce chiral aryl thioether analogues.

Furthermore, complex molecular architectures with axial chirality can be synthesized through stereoselective methods. For example, the synthesis of axially chiral bis-isochromans has been achieved through diastereoselective Suzuki–Miyaura coupling followed by cyclization steps, demonstrating that C-C and C-O bond formations can be controlled to build complex, stereochemically rich molecules. mdpi.com Similar principles could be applied to the synthesis of axially chiral diaryl thioethers.

Green Chemistry Principles in Thioacetate Synthesis

The adoption of green chemistry is pivotal in modern organic synthesis. For thioacetates, this involves moving away from conventional methods that often require prolonged heating, volatile organic solvents, and hazardous reagents. ajrconline.org Green approaches not only mitigate environmental concerns but can also lead to higher yields, faster reactions, and purer products. ajrconline.orgrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles by offering an alternative to conventional heating. ajrconline.org This technique utilizes microwave energy to heat reactions directly and uniformly, which can dramatically reduce reaction times from hours to minutes. amazonaws.comrsc.org The efficiency of microwave heating often leads to improved reaction yields and selectivity, minimizing the formation of byproducts. frontiersin.org

The synthesis of thioacetates and related thioethers can be significantly accelerated using this technology. For instance, the acylation of thiophenols can be achieved rapidly under microwave irradiation without the need for catalysts or bases, providing products in excellent yields. nih.gov Research has demonstrated the successful one-pot synthesis of thiols from alkyl halides using potassium thioacetate as the thiol source, where the thioacetate intermediate is formed under microwave heating. amazonaws.com This method proved to be 6 to 24 times faster than previously reported synthetic routes. amazonaws.com

In a study optimizing this process, various temperatures and hold times were tested to maximize yield. The optimal temperature for the conversion was found to be 120°C. amazonaws.com These findings highlight the potential of microwave-assisted procedures for the efficient and rapid synthesis of thioacetate precursors and their derivatives.

Table 1: Optimization of Microwave-Assisted Thiol Synthesis via Thioacetate Intermediate

This interactive table summarizes the effect of temperature on product yield in a microwave-assisted synthesis using potassium thioacetate.

| Reaction Temperature (°C) | Ramp Time (min) | Hold Time (min) | Average Yield (%) |

|---|---|---|---|

| 110 | 10 | 15 | ~85 |

| 120 | 10 | 15 | >90 |

| 130 | 10 | 15 | >90 |

Data adapted from studies on microwave-assisted synthesis of thiols from halides and potassium thioacetate. amazonaws.com

Deep Eutectic Solvents (DESs) are a novel class of green solvents that are gaining attention as sustainable alternatives to traditional volatile organic compounds. scilit.com A DES is typically a mixture of two or more components, which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov These solvents are attractive because they are often composed of inexpensive, biodegradable, and low-toxicity natural compounds like choline (B1196258) chloride, sugars, and carboxylic acids. nih.gov Their preparation is straightforward, adhering to the principle of 100% atom economy. nih.gov

While direct synthesis of this compound in DES has not been extensively documented, the properties of DESs make them highly suitable for related nucleophilic substitution reactions. The high solvation capacity of DESs is a key feature, enabling them to dissolve a wide range of reactants, including poorly water-soluble compounds. nih.gov

Research into DESs containing thiol groups has provided insight into their unique properties. Studies have investigated mixtures of choline chloride with bio-sourceable thiol-containing molecules like thioglycolic acid and thio-lactic acid. nih.govrsc.orgresearchgate.net These thiol-based DESs exhibit improved physical properties compared to their alcohol analogues, such as lower viscosity and a wider liquid range, which are beneficial for reaction kinetics and processing. rsc.orgvtt.fi The inherent nucleophilicity of the thiol components in such solvent systems could potentially play a dual role as both solvent and catalyst in the synthesis of thioacetates and their analogues.

Table 2: Composition of Thiol-Based Deep Eutectic Solvents

This interactive table provides examples of components used to form thiol-based DESs.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Resulting Mixture |

|---|---|---|---|

| Choline Chloride | Thioglycolic Acid | 1:2 | Homogeneous Liquid DES |

| Choline Chloride | Thio-lactic Acid | 1:2 | Homogeneous Liquid DES |

Data derived from research on the properties of thiol-substituted deep-eutectic solvents. researchgate.net

Chemical Reactivity and Transformation Studies of Methyl 2 4 Methoxyphenyl Thio Acetate

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the thioether moiety of Methyl 2-((4-methoxyphenyl)thio)acetate is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. acsgcipr.org

The selective oxidation of the thioether to a sulfoxide (B87167), yielding Methyl 2-((4-methoxyphenyl)sulfinyl)acetate, requires careful control of the oxidant stoichiometry to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this transformation include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperbenzoic acid (m-CPBA). derpharmachemica.comreddit.com The reaction is typically performed at low temperatures to enhance selectivity. reddit.com

The general transformation involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of the sulfoxide. The electron-donating nature of the 4-methoxyphenyl (B3050149) group can influence the reactivity of the sulfur atom.

Table 1: Representative Conditions for Sulfoxide Synthesis

| Oxidizing Agent | Stoichiometry (relative to thioether) | Typical Solvent | Temperature (°C) |

|---|---|---|---|

| m-CPBA | ~1.0 - 1.2 equivalents | Dichloromethane (DCM) | 0 to 25 |

| Sodium Periodate (NaIO₄) | ~1.0 - 1.2 equivalents | Methanol (B129727)/Water | 0 to 25 |

| Hydrogen Peroxide (H₂O₂) | ~1.1 equivalents (with catalyst) | Methanol, Acetic Acid | 20 to 50 |

This table presents typical conditions for the oxidation of aryl thioethers to sulfoxides and is illustrative for the target compound.

Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone, Methyl 2-((4-methoxyphenyl)sulfonyl)acetate. This transformation is generally achieved using stronger oxidizing agents or an excess of common oxidants. organic-chemistry.org Reagents such as excess hydrogen peroxide (often with a catalyst like tungstic acid or in acetic acid) or more than two equivalents of m-CPBA are effective for this purpose. derpharmachemica.comorganic-chemistry.orggoogle.com

The reaction proceeds by the oxidation of the thioether first to the sulfoxide, which is then rapidly oxidized further to the sulfone under these more forcing conditions. The resulting sulfone is a highly stable oxidation state of sulfur.

Table 2: Representative Conditions for Sulfone Synthesis

| Oxidizing Agent | Stoichiometry (relative to thioether) | Typical Solvent | Temperature (°C) |

|---|---|---|---|

| m-CPBA | >2.0 equivalents | Dichloromethane (DCM) | 25 to 40 |

| Hydrogen Peroxide (H₂O₂) | >2.5 equivalents | Acetic Acid, Methanol | 25 to 80 |

| Potassium Permanganate (KMnO₄) | ~2.0 equivalents | Acetic Acid/Water | 25 to 100 |

This table presents typical conditions for the oxidation of aryl thioethers to sulfones and is illustrative for the target compound. organic-chemistry.orggoogle.com

Reactions at the Ester Functional Group

The methyl ester group of this compound is a key site for reactivity, primarily involving nucleophilic acyl substitution. These reactions allow for the conversion of the ester into other functional groups such as carboxylic acids, different esters, and amides.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt (sodium 2-((4-methoxyphenyl)thio)acetate) and methanol. This reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium. Studies on analogous compounds like phenyl acetate (B1210297) show this reaction is typically first-order with respect to both the ester and the hydroxide ion concentration. stanford.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a weak nucleophile like water. The reaction proceeds through a tetrahedral intermediate and is reversible, with all steps being in equilibrium. To drive the reaction to completion, an excess of water is typically used.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. mdpi.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol (e.g., ethanol). youtube.com To ensure a high yield of the new ester (e.g., Ethyl 2-((4-methoxyphenyl)thio)acetate), the reacting alcohol is often used as the solvent to shift the equilibrium in favor of the products. youtube.com

Base-Catalyzed Transesterification: This pathway involves a nucleophilic alkoxide ion (e.g., ethoxide) attacking the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to yield the new ester and a new alkoxide (methoxide). The equilibrium will favor the product if the starting alcohol (methanol) is removed or if the reacting alcohol is used in large excess.

The methyl ester can be converted into an amide, 2-((4-methoxyphenyl)thio)acetamide, by reaction with ammonia (B1221849) (ammonolysis) or with primary or secondary amines (aminolysis). This nucleophilic acyl substitution reaction involves the attack of the nitrogen nucleophile on the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.

These reactions often require higher temperatures and pressures compared to hydrolysis. The general process involves heating the ester with a concentrated solution of ammonia or the desired amine. The products are the corresponding amide and methanol. While specific studies on the amidation of this compound are not prevalent, this represents a standard and predictable transformation for this class of esters.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is primarily influenced by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the methyl thioacetate (B1230152) group (-SCH₂COOCH₃). The interplay of these groups dictates the regioselectivity and rate of substitution reactions on the phenyl ring.

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS). wikipedia.org This is due to the presence of the methoxy group, which is a strong activating group. lumenlearning.com The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing its nucleophilicity. lumenlearning.commsu.edu This donation of electrons preferentially stabilizes the carbocation intermediates formed during ortho and para attack, making the methoxy group an ortho, para-director. youtube.comlibretexts.org

When both groups are present, the powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate. Therefore, electrophilic substitution reactions are predicted to occur primarily at the positions ortho to the methoxy group (and meta to the thioacetate group). The para position is already substituted.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-((3-nitro-4-methoxyphenyl)thio)acetate |

| Halogenation | Br₂, FeBr₃ | Methyl 2-((3-bromo-4-methoxyphenyl)thio)acetate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 2-((3-acetyl-4-methoxyphenyl)thio)acetate |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards attack by a nucleophile. The aromatic ring of this compound is electron-rich due to the electron-donating methoxy group and lacks the necessary activation for standard SNAr reactions. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Formation of Cyclic Derivatives and Heterocyclic Compounds

The functional groups present in this compound, namely the ester and the thioether linkage, provide handles for its transformation into various cyclic and heterocyclic structures.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the structure allows for plausible cyclization pathways. For instance, under appropriate conditions, the ester functionality could potentially react with the aromatic ring, particularly if the ring is further activated. More commonly, derivatives of this compound could be designed to undergo intramolecular cyclization. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride, could lead to an intramolecular Friedel-Crafts acylation to form a thiochromanone derivative.

This compound can serve as a building block for the synthesis of more complex heterocyclic systems, such as quinazolinones. The thioacetate moiety is a key functional group for this purpose. For instance, the related compound, 2-mercapto-3-(aryl)quinazolin-4(3H)-one, can be S-alkylated using methyl bromoacetate (B1195939) to yield a structure that incorporates the methyl thioacetate unit. This demonstrates a synthetic route where the core structure of this compound is appended to a pre-formed quinazolinone ring system.

Table 2: Example of Synthetic Application in Heterocyclic Chemistry

| Starting Material | Reagent | Resulting Scaffold | Reference |

| 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | Methyl bromoacetate | Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | researchgate.net, lumenlearning.com |

This table illustrates a known synthetic transformation that incorporates a similar structural motif into a quinazolinone core.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule like Methyl 2-((4-methoxyphenyl)thio)acetate.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The aliphatic portion of the molecule shows two sharp singlets for the methylene (B1212753) and the two methoxy (B1213986) groups.

The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons. Protons on the aromatic ring are deshielded and appear downfield. The methylene protons are adjacent to both a sulfur atom and a carbonyl group, influencing their position. The methoxy protons of the ester and the ether are in different environments, leading to separate signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~7.3 - 7.5 | Doublet (d) | 2H |

| Aromatic (Hb) | ~6.8 - 7.0 | Doublet (d) | 2H |

| S-CH₂ | ~3.6 - 3.8 | Singlet (s) | 2H |

| O-CH₃ (Ester) | ~3.7 | Singlet (s) | 3H |

| O-CH₃ (Aryl) | ~3.8 | Singlet (s) | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene (B151609) ring, four signals are expected for the six aromatic carbons. The remaining four carbons—carbonyl, methylene, and the two distinct methoxy carbons—each produce a unique signal. The chemical shift of the carbonyl carbon is characteristically found far downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| C-O (Aromatic) | ~160 |

| C-S (Aromatic) | ~125 |

| CH (Aromatic) | ~135 |

| CH (Aromatic) | ~115 |

| O-CH₃ (Aryl) | ~55 |

| O-CH₃ (Ester) | ~52 |

| S-CH₂ | ~38 |

Note: Chemical shifts are approximate and derived from typical values for these functional groups. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily show a cross-peak between the adjacent aromatic protons (Ha and Hb), confirming their ortho relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton singlet to the S-CH₂ carbon signal, and the two methoxy proton singlets to their respective methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) ¹H-¹³C correlations and is crucial for connecting the different fragments of the molecule. youtube.comustc.edu.cn Key expected HMBC correlations for confirming the structure of this compound include:

Correlations from the methylene protons (S-CH₂) to the carbonyl carbon (C=O) and the sulfur-bearing aromatic carbon (C-S).

Correlations from the ester methoxy protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the aryl methoxy protons (Ar-OCH₃) to the oxygen-bearing aromatic carbon (C-O).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₂O₃S. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C₁₀H₁₂O₃S | [M]⁺ | 212.0507 |

| C₁₀H₁₂O₃S | [M+H]⁺ | 213.0585 |

| C₁₀H₁₂O₃S | [M+Na]⁺ | 235.0404 |

The experimental observation of one of these ions within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula.

In techniques like Electron Ionization Mass Spectrometry (EIMS), the molecule is fragmented, and the resulting charged fragments are detected. The pattern of fragmentation provides a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting ions and neutral losses. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-S bond can lead to the formation of a stable 4-methoxyphenylthio radical or cation.

Loss of the methoxy group: The ester can fragment via the loss of a methoxy radical (·OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Formation of a Thiophenium Ion: A characteristic fragment corresponding to the [M - ·COOCH₃]⁺ ion (m/z 153) is likely, resulting from the cleavage of the bond between the methylene group and the carbonyl carbon.

Tropylium Ion Formation: The 4-methoxybenzyl moiety can rearrange to form a stable methoxytropylium ion.

Analysis of these fragmentation patterns in an MS/MS experiment provides corroborating evidence for the structure elucidated by NMR. researchgate.netmiamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the assessment of the purity of this compound and for the confirmation of its molecular weight. In a typical GC-MS analysis, the sample is volatilized and separated on a chromatographic column before being ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the sulfur atom, a common fragmentation for thioethers.

Cleavage of the ester group , potentially leading to the loss of a methoxy radical (•OCH3, m/z 31) or a methoxycarbonyl radical (•COOCH3, m/z 59).

Fragmentation of the anisole (B1667542) moiety , which characteristically involves the loss of a methyl radical (•CH3, m/z 15) followed by the elimination of carbon monoxide (CO, m/z 28). osti.govescholarship.orgresearchgate.netchegg.com

McLafferty rearrangement , if sterically feasible, is a characteristic fragmentation of esters. whitman.eduresearchgate.net

The relative abundance of these fragments provides structural information and helps in confirming the identity of the compound. The gas chromatogram preceding the mass analysis also serves as a purity check, with a single sharp peak indicating a high degree of purity.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 212 | [C10H12O3S]+• | Molecular Ion (M+) |

| 197 | [M - CH3]+ | Loss of a methyl radical from the methoxy group |

| 181 | [M - OCH3]+ | Loss of a methoxy radical from the ester |

| 153 | [M - COOCH3]+ | Loss of the methoxycarbonyl group |

| 139 | [CH3OC6H4S]+ | Thiophenolate cation |

| 123 | [CH3OC6H4]+ | Methoxybenzene cation |

| 74 | [CH2=C(OH)OCH3]+• | Result of McLafferty rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peak is anticipated to be the carbonyl (C=O) stretch of the ester group, typically appearing as a strong, sharp band in the region of 1750-1735 cm-1. ucla.edu The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1450 cm-1 region and C-H stretching vibrations just above 3000 cm-1. The C-O stretching vibrations of the ester and the ether linkages are expected to produce strong bands in the 1300-1000 cm-1 range. Additionally, aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm-1. The C-S stretching vibration, which is typically weak, is expected in the 800-600 cm-1 region.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2995-2850 | C-H stretch | Aliphatic (CH3, CH2) | Medium to Strong |

| 1750-1735 | C=O stretch | Ester | Strong |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1300-1200 | C-O stretch | Ester & Aryl Ether | Strong |

| 1180-1020 | C-O stretch | Aryl Ether | Strong |

| 800-600 | C-S stretch | Thioether | Weak |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the elements (carbon, hydrogen, oxygen, and sulfur) in a compound. This experimental data is then compared with the calculated theoretical percentages based on the molecular formula to verify the compound's elemental composition and purity.

The molecular formula for this compound is C10H12O3S, with a molecular weight of 212.27 g/mol . cymitquimica.com The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. A close correlation between the experimentally found percentages and the calculated values provides strong evidence for the compound's identity and the correctness of its molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 56.58% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.71% |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.61% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.10% |

| Total | 212.27 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is contingent upon the ability to grow single crystals of high quality and sufficient size. If suitable crystals of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, this analysis would reveal the crystal packing arrangement and any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. While no published crystal structure for this compound was found, studies on structurally similar compounds demonstrate the utility of this technique in elucidating conformational details and supramolecular assemblies in thioether-containing molecules.

Mechanistic Investigations in Reactions of Methyl 2 4 Methoxyphenyl Thio Acetate

Elucidation of Reaction Pathways and Intermediates in Synthetic Procedures

The most common synthetic route to Methyl 2-((4-methoxyphenyl)thio)acetate is the S-alkylation of 4-methoxythiophenol with a methyl haloacetate, typically methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). This reaction is a classic example of nucleophilic substitution, and its mechanistic pathway is well-understood in principle.

The reaction pathway is initiated by the deprotonation of 4-methoxythiophenol by a base to form the 4-methoxythiophenoxide anion. This anion is a potent nucleophile due to the soft nature of the sulfur atom. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The thiophenoxide anion attacks the electrophilic carbon atom of the methyl haloacetate, which bears the leaving group (a halide ion). This concerted step involves the simultaneous formation of the new sulfur-carbon bond and the cleavage of the carbon-halogen bond. The transition state for this reaction involves a trigonal bipyramidal geometry at the carbon atom being attacked.

Deprotonation: The base removes the acidic proton from the thiol group of 4-methoxythiophenol, forming the 4-methoxythiophenoxide anion.

Nucleophilic Attack: The 4-methoxythiophenoxide anion acts as a nucleophile and attacks the α-carbon of the methyl haloacetate.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of this compound.

A plausible reaction pathway is depicted below:

Figure 1: Plausible Reaction Pathway for the Synthesis of this compoundAlthough no studies detailing the isolation and characterization of specific intermediates for this exact reaction are readily available, the proposed mechanism is strongly supported by extensive research on S-alkylation reactions of thiophenols.

Catalytic Cycle Analysis for Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful methods for the formation of carbon-sulfur bonds, providing alternatives to traditional S-alkylation. While specific studies detailing a catalytic cycle for the synthesis of this compound are not prevalent, a hypothetical catalytic cycle can be constructed based on well-established mechanisms for nickel- or palladium-catalyzed C-S cross-coupling reactions. chemrxiv.org

For instance, the coupling of an aryl halide (e.g., 4-iodoanisole) with a thiol (e.g., methyl thioglycolate) can be envisioned. A plausible catalytic cycle for a nickel-catalyzed thioetherification would involve the following key steps: chemrxiv.org

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl halide (4-iodoanisole), forming a Ni(II) intermediate.

Ligand Exchange/Transmetalation: The thiol (methyl thioglycolate), often in the form of its thiolate, coordinates to the nickel center, displacing a ligand. This can also be viewed as a transmetalation step if a pre-formed metal thiolate is used.

Reductive Elimination: The aryl and thiolate ligands on the nickel center couple and are eliminated from the metal, forming the desired product, this compound, and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

A simplified representation of this hypothetical catalytic cycle is presented below:

Figure 2: Hypothetical Ni-Catalyzed Catalytic Cycle for the Synthesis of this compound

Where Ar = 4-methoxyphenyl (B3050149) and R = -CH2COOCH3

Mechanistic studies on related systems have shown that the nature of the ligands, the oxidation state of the metal, and the reaction conditions play a crucial role in the efficiency of each step of the catalytic cycle. chemrxiv.org

Kinetics and Thermodynamics of Transformation Reactions

Detailed kinetic and thermodynamic data for the synthesis and reactions of this compound are not extensively reported in the literature. However, general principles governing S-alkylation reactions can be applied to understand the factors influencing the reaction rate and equilibrium.

Kinetics: The rate of the S-alkylation reaction to form this compound is expected to follow second-order kinetics, being first order in both the thiophenoxide nucleophile and the methyl haloacetate electrophile. The rate constant would be influenced by several factors:

Nucleophilicity of the Thiophenoxide: The electron-donating methoxy (B1213986) group at the para position increases the electron density on the sulfur atom, enhancing its nucleophilicity compared to the unsubstituted thiophenoxide.

Nature of the Leaving Group: The reaction rate is dependent on the ability of the halide to depart. The general trend for leaving group ability is I > Br > Cl > F.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus increasing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

A summary of factors influencing the kinetics and thermodynamics is presented in the table below.

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Nucleophile | Increased nucleophilicity (e.g., electron-donating groups on the thiophenol) increases the rate. | Generally has a minor effect on the equilibrium position. |

| Leaving Group | Better leaving groups (I > Br > Cl) lead to a faster reaction. | Does not significantly affect the final equilibrium position. |

| Solvent | Polar aprotic solvents generally accelerate SN2 reactions. | Can influence the position of the equilibrium by differential solvation of reactants and products. |

| Temperature | Higher temperatures increase the reaction rate. | The effect on equilibrium depends on the sign of ΔH. For an exothermic reaction, lower temperatures favor product formation. |

Stereochemical Considerations in Chiral Analogues

While this compound itself is achiral, the introduction of a stereocenter, for instance at the α-position of the acetate (B1210297) moiety or on the phenyl ring, would result in chiral analogues. The synthesis of such chiral thioacetates requires careful consideration of stereochemistry. wikipedia.orgscielo.org.mxresearchgate.net

One of the primary methods for achieving stereoselectivity in the synthesis of chiral α-arylthioacetates is through the use of chiral auxiliaries. wikipedia.orgscielo.org.mxresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mxresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to the acetate part of the molecule. For example, a chiral alcohol could be used to form a chiral ester. The subsequent S-alkylation with 4-methoxythiophenol would then proceed with the chiral auxiliary directing the approach of the nucleophile, leading to the preferential formation of one diastereomer.

The general strategy would be:

Attachment of Chiral Auxiliary: A prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate.

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation) is carried out, with the chiral auxiliary inducing facial selectivity.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

A variety of chiral auxiliaries have been developed for stereoselective alkylation reactions, including Evans' oxazolidinones and camphor-derived auxiliaries. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

The table below lists some common chiral auxiliaries and their potential application in the synthesis of chiral thioacetates.

| Chiral Auxiliary | Class | Typical Application |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylation of enolates |

| Camphorsultam | Sultam | Asymmetric alkylation and aldol (B89426) reactions |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Chiral Ligand | Asymmetric transition metal catalysis |

| (-)-8-Phenylmenthol | Chiral Alcohol | Asymmetric ester enolate reactions |

The development of stereoselective methods for the synthesis of chiral thioacetates is an active area of research, driven by the potential of these compounds as building blocks in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies of Methyl 2 4 Methoxyphenyl Thio Acetate

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are at the forefront of computational studies of molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to predict a variety of molecular properties with a high degree of accuracy. ntnu.noresearchgate.net DFT, in particular, has become a popular choice due to its favorable balance of computational cost and accuracy in accounting for electron correlation. ntnu.no

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-((4-methoxyphenyl)thio)acetate, theoretical calculations can predict bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the molecule (conformers) and their relative energies. researchgate.net This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S | 1.77 Å |

| S-C(H2) | 1.82 Å | |

| C=O | 1.21 Å | |

| C-O(Me) | 1.35 Å | |

| C(ar)-O(Me) | 1.37 Å | |

| Bond Angle | C-S-C(H2) | 101.5° |

| S-C(H2)-C(=O) | 112.0° | |

| O=C-O(Me) | 124.0° |

Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. rsc.orgresearchgate.net These calculations are instrumental in confirming the molecular structure and understanding its dynamics. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-S stretching of the thioether linkage, C-O stretching of the methoxy (B1213986) and ester groups, and various aromatic C-H and C=C stretching and bending modes.

Table 2: Calculated and Assigned Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1735 | Ester carbonyl stretch |

| ν(C-O) | 1250 | Methoxy C-O stretch |

| ν(C-S) | 710 | Thioether C-S stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

Note: The data in this table is hypothetical and represents typical values from DFT calculations. Experimental values may vary.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's ability to donate and accept electrons, respectively. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenylthio moiety, particularly the sulfur atom and the aromatic ring. The LUMO is likely to be centered on the electron-withdrawing methyl acetate (B1210297) group, specifically the carbonyl carbon. researchgate.net This distribution suggests that the molecule would be susceptible to electrophilic attack at the methoxyphenylthio part and nucleophilic attack at the ester group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations.

Reactivity Predictions (e.g., Electrophilicity/Nucleophilicity Indices)

Based on the electronic structure, various reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic character of a molecule. These indices, such as chemical potential, hardness, softness, and the electrophilicity index, provide a more quantitative measure of reactivity than HOMO-LUMO analysis alone. mdpi.com For instance, the electrophilicity index helps in predicting how a molecule will behave in the presence of a nucleophile. These parameters are valuable in understanding and predicting the course of chemical reactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The characterization of transition states, which are saddle points on the potential energy surface, is key to understanding the kinetics of a reaction and calculating activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide a detailed, step-by-step picture of the reaction pathway, helping to rationalize experimental observations and predict the feasibility of different reaction routes.

Applications of Methyl 2 4 Methoxyphenyl Thio Acetate in Chemical Science and Technology

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The utility of Methyl 2-((4-methoxyphenyl)thio)acetate as a synthetic intermediate is rooted in the reactivity of its functional groups. The thioether bond and the ester group provide handles for a variety of chemical transformations, establishing the molecule as a valuable building block for more complex chemical structures.

In organic synthesis, aryl thioacetates like this compound serve as stable and manageable precursors to aryl thiols. Aryl thiols (Ar-SH) are highly useful nucleophiles but are often volatile, malodorous, and susceptible to oxidation into disulfides. The thioacetate (B1230152) group acts as a protecting group for the thiol functionality.

The generation of the parent thiol, 4-methoxybenzenethiol, can be achieved through the hydrolysis of the thioacetate ester under basic conditions. This in-situ generation allows for the controlled release of the reactive thiol for subsequent reactions, avoiding the challenges associated with handling the free thiol. A typical pathway for this conversion involves the following steps:

Saponification: The methyl ester is hydrolyzed to a carboxylate salt.

Thioacetate Cleavage: The acetyl group is removed to liberate the thiolate anion.

Protonation: Acidification of the reaction mixture yields the free thiol.

Modern synthetic methods often utilize palladium- or copper-catalyzed cross-coupling reactions to synthesize S-aryl thioacetates from the corresponding aryl halides and a thioacetate source like potassium thioacetate. researchgate.netacs.orgacs.org This positions compounds such as this compound as key intermediates in multi-step synthetic sequences.

Table 1: Common Reactions Involving Aryl Thioacetate Intermediates

| Reaction Type | Reagents | Product Type | Role of Thioacetate |

| Thiol Deprotection | Base (e.g., NaOH, LiOH), then Acid (e.g., HCl) | Aryl Thiol | Stable precursor to the free thiol |

| Cross-Coupling Synthesis | Aryl Halide, KSAc, Pd or Cu catalyst | S-Aryl Thioacetate | Product of C-S bond formation |

| Further Functionalization | Electrophiles (after deprotection) | Substituted Aryl Thioethers | Intermediate for complex sulfides |

The core structure of this compound can be incorporated into larger, more complex molecules. Research on analogous thioacetate compounds has demonstrated their role in the synthesis of heterocyclic systems. For instance, related structures like Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate have been used as synthons to create derivatives of quinazolin-4-one and 1,3,4-oxadiazole, which are important scaffolds in medicinal chemistry. mdpi.comepstem.net

In a similar vein, the thioacetate moiety of this compound can be used to link the 4-methoxyphenyl (B3050149) group to other molecular frameworks. The ester can be converted to an acid hydrazide, which is a versatile intermediate for constructing five-membered heterocyclic rings. epstem.net This adaptability makes the compound a valuable scaffold for building diverse and complex molecular architectures with potential applications in pharmaceutical and materials research. mdpi.com

Contributions to Organosulfur Chemistry Research

Organosulfur compounds are integral to many areas of chemistry, from drug development to materials science. nih.govnih.gov Research into their synthesis and reactivity is a vibrant field. This compound and its analogs contribute to this field primarily by offering a practical and efficient way to handle sulfur nucleophiles.

The use of thioacetate salts (e.g., potassium thioacetate) to create aryl thioethers represents a significant advancement over methods that use thiols directly. researchgate.net Thioacetate is a stable, crystalline, and largely odorless solid, which contrasts sharply with the properties of many thiols. researchgate.net The synthesis of aryl thioacetates via modern cross-coupling reactions provides a robust methodology for creating carbon-sulfur bonds, a fundamental transformation in organosulfur chemistry. researchgate.net These methods often exhibit broad substrate scope and tolerance for various functional groups, making them highly valuable for synthetic chemists. researchgate.netnih.gov

Potential in Material Sciences and Polymer Chemistry

Aryl thioethers are recognized as important structural motifs in the design of functional materials and polymers. nih.gov The inclusion of a sulfur atom can impart unique electronic and physical properties. For example, aryl polythioethers are known to have enhanced properties compared to their polyether counterparts. nih.gov The soft and polarizable nature of the sulfur atom in thioethers also makes them key components in sulfur-functionalized metal-organic frameworks (MOFs), where they can exhibit a strong affinity for metal ions. nih.gov

Furthermore, the thioacetate functional group has been employed directly in polymer chemistry. Thioacetate-based initiators have been developed for the controlled synthesis of thiol-end-functionalized polymers. researchgate.net In this process, the thioacetate group is carried through the polymerization and then cleaved in a post-polymerization step to reveal a reactive thiol terminus. This thiol group can then be used for subsequent modifications, such as grafting the polymer onto a surface or conjugating it with other molecules via Michael addition. researchgate.net By analogy, this compound represents a building block that could potentially be modified for incorporation into polymer chains or for the surface modification of materials.

Development in Specialty Chemical Industries (e.g., precursors for flavors and fragrances)

The flavor and fragrance industry has shown a continuing interest in sulfur-containing compounds. While often associated with unpleasant odors, certain thiols and thioesters can impart desirable fruity, tropical, or savory notes at low concentrations. google.comthegoodscentscompany.com

Thioacetates serve as important precursors in this industry for two main reasons:

They are often more stable and less odorous than the target thiols, simplifying storage and handling.

The thioacetate intermediates themselves can possess their own unique and pleasant organoleptic properties. google.com

Research has demonstrated the synthesis of thioacetate derivatives from common fragrance molecules like α-terpineol, which can then be hydrolyzed to produce thiols with grapefruit-like aromas. nih.gov Similarly, patents describe the generation of thioacetates from unsaturated alcohols and alkenes to produce novel flavor and aroma compounds. google.com The hydrolysis of the thioacetate to the free thiol is a key step in releasing the final, often more potent, aroma chemical. google.com Given the presence of the methoxyphenyl group, a common feature in fragrance compounds (e.g., in Acetanisole), this compound holds potential as either a direct fragrance component or as a precursor to more potent thiol-based flavors and fragrances. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((4-methoxyphenyl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methoxyphenylthiol and methyl bromoacetate under alkaline conditions. Optimization includes adjusting reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF). Continuous flow reactors can enhance yield (up to 85%) and reduce reaction time compared to batch processes . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Kinetic studies using HPLC-MS help identify intermediates and optimize stepwise reactions .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (CDCl) shows distinct signals for the methoxy group (δ 3.8–3.9 ppm) and thioester methylene (δ 3.3–3.5 ppm). -NMR confirms the ester carbonyl (δ 170–172 ppm) and aromatic carbons (δ 110–160 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection at 254 nm assess purity (>98%). Retention times vary with mobile phase composition .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 242.1, with fragmentation patterns confirming the thioether linkage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to volatility. In case of exposure, rinse skin with soap/water (15 min) and eyes with saline. Store at 2–8°C in airtight containers to prevent hydrolysis. Stability tests under UV light and humidity (40–60% RH) confirm degradation thresholds (<5% over 6 months) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring, stabilizing the thioester via resonance. DFT calculations (B3LYP/6-31G*) reveal reduced electrophilicity at the carbonyl carbon (partial charge: +0.32), slowing hydrolysis but enhancing selectivity in reactions with amines or Grignard reagents. Kinetic studies in polar aprotic solvents (e.g., DMSO) show a 20% increase in reaction rate compared to nonpolar solvents .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, nitro groups) at the phenyl ring or replace the methoxy group with ethoxy/amino groups.

- Bioactivity Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus) and antitumor potential via MTT assays (e.g., HepG2 cells). Compare results with structurally similar compounds (e.g., ethyl ester analogs) to identify critical functional groups .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or β-lactamases .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound analogs?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for cytotoxicity) and apply statistical tools (ANOVA, Tukey’s HSD) to account for variability in assay conditions.

- Standardized Protocols : Validate results using reference compounds (e.g., cisplatin for cytotoxicity) and replicate experiments under controlled conditions (pH 7.4, 37°C).

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. necrosis) and clarify conflicting bioactivity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.